

# Independent Verification of T-448's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-TIGIT antibody **T-448** (also known as EOS-448 and GSK4428859A) with other TIGIT-targeting therapies in clinical development. The information is based on publicly available preclinical and clinical data, with a focus on the independent verification of its proposed multifaceted mode of action.

### Core Tenets of T-448's Mechanism of Action

**T-448** is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint that suppresses T cell and Natural Killer (NK) cell activity.[1][2] The proposed mechanism of action for **T-448** is twofold, leveraging both the antagonism of the TIGIT pathway and the effector function of its Fc domain.

- TIGIT Pathway Blockade: By binding to TIGIT, T-448 prevents its interaction with its ligands,
   CD155 (PVR) and CD112, on the surface of antigen-presenting cells and tumor cells.[3] This blockade is intended to "release the brakes" on the immune system, restoring the anti-tumor activity of T cells and NK cells.[4][5]
- Fc Gamma Receptor (FcyR) Engagement: As an IgG1 antibody, **T-448** possesses a functional Fc domain that can engage Fcy receptors on immune cells.[1][2] This engagement is reported to mediate several downstream effects:



- Depletion of TIGIT-high cells: This includes the selective depletion of regulatory T cells
   (Tregs) and terminally exhausted CD8+ T cells, which are highly immunosuppressive.[6][7]
- Activation of Antigen-Presenting Cells (APCs): Engagement of FcyR can lead to the activation of APCs, further stimulating the anti-tumor immune response.[8]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This process can lead to the elimination of TIGIT-expressing tumor cells.

## **Comparative Analysis of Anti-TIGIT Antibodies**

A key differentiator among anti-TIGIT antibodies in development is the functionality of their Fc domain. This leads to two main classes: Fc-competent (like **T-448**) and Fc-silent antibodies.



| Feature                           | T-448 (EOS-<br>448) - Fc-<br>Competent                       | Domvanali<br>mab - Fc-<br>Silent                                                 | Tiragoluma<br>b - Fc-<br>Competent                                                      | Vibostolima<br>b - Fc-<br>Competent                                  | Ociperlimab<br>- Fc-<br>Competent                               |
|-----------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------|
| Primary<br>Mechanism              | TIGIT<br>Blockade &<br>FcyR<br>Engagement                    | TIGIT<br>Blockade                                                                | TIGIT<br>Blockade &<br>FcyR<br>Engagement                                               | TIGIT<br>Blockade &<br>FcyR<br>Engagement                            | TIGIT<br>Blockade &<br>FcyR<br>Engagement                       |
| Fc Domain<br>Function             | Active (IgG1)                                                | Inactive (Fc-<br>silent)                                                         | Active (IgG1)                                                                           | Active<br>(Humanized<br>IgG)                                         | Active (IgG1)                                                   |
| Reported<br>Effects               | Treg and exhausted T cell depletion, APC activation.[6]      | Avoids peripheral Treg depletion, potentially reducing autoimmune toxicities.[9] | Potential for T cell re- activation and enhanced NK cell anti- tumor activity. [10][11] | Activates T<br>lymphocytes<br>to help<br>destroy tumor<br>cells.[12] | Designed for optimal antibody-mediated anti-tumor activity.[13] |
| Clinical<br>Development<br>Status | Phase 1/2 trials ongoing. A trial in NSCLC was discontinued. | Multiple<br>Phase 3 trials<br>ongoing.                                           | Phase 3 trials<br>ongoing.                                                              | Multiple<br>combination<br>trials<br>ongoing.                        | A trial in lung cancer was discontinued.                        |

## Quantitative Data from Preclinical and Clinical Studies of T-448

The following tables summarize the available quantitative data from studies on **T-448**. It is important to note that this data is primarily from company-sponsored presentations and publications, and independent verification is ongoing.

Table 1: Pharmacodynamic Effects of **T-448** in Peripheral Blood (Phase 1 Study)



| Biomarker                     | Observation                                           | Reported Effect                                                    | Source |
|-------------------------------|-------------------------------------------------------|--------------------------------------------------------------------|--------|
| T Regulatory Cells<br>(Tregs) | Sustained depletion of suppressive Tregs.             | Significant depletion observed beginning at the lowest dose level. | [14]   |
| TIGIThigh CD8+ T cells        | Reduction of<br>terminally exhausted<br>CD8+ T cells. | >50% reduction of TIGIThigh CD8 T cells.                           | [8]    |
| Effector CD8/Treg<br>Ratio    | Increased ratio of effector CD8+ T cells to Tregs.    | Overall increase in the ratio.                                     | [14]   |
| Ki67 Expression               | Increased proliferation in memory CD8 T cells.        | Transient increase during the first treatment cycle.               | [14]   |

Table 2: Clinical Activity of **T-448** Monotherapy (Phase 1 Dose Escalation)

| Tumor Type                            | Best Response                 | Number of Patients      | Source |
|---------------------------------------|-------------------------------|-------------------------|--------|
| Pembrolizumab-<br>refractory Melanoma | Confirmed Partial<br>Response | 1                       | [6]    |
| Advanced Solid<br>Tumors              | Stable Disease                | 9 (out of 20 evaluable) | [6]    |

## Signaling Pathways and Experimental Workflows T-448 Dual Mode of Action

The following diagram illustrates the proposed dual mechanism of **T-448**, involving both the blockade of the TIGIT checkpoint and the engagement of Fcy receptors.

Caption: Dual mechanism of **T-448**: TIGIT blockade and FcyR engagement.

### **Experimental Workflow for Treg Depletion Assay**



This diagram outlines a typical workflow for an in vitro assay to measure the depletion of regulatory T cells.



Click to download full resolution via product page

Caption: Workflow for an in vitro Treg depletion assay.

## **Experimental Protocols**



## **In Vitro Treg Suppression Assay**

Objective: To determine the ability of **T-448** to deplete regulatory T cells in a mixed population of peripheral blood mononuclear cells (PBMCs).

#### Methodology:

- Cell Isolation: Isolate human PBMCs from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture: Plate the isolated PBMCs in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
- Treatment: Add **T-448** at various concentrations (e.g., ranging from 0.1 to 10  $\mu$ g/mL). Include an isotype control antibody and a no-antibody control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
- Staining: Harvest the cells and stain for surface and intracellular markers to identify Tregs. A
  typical staining panel includes anti-CD4, anti-CD25, anti-CD127, and anti-FoxP3 antibodies.
  A viability dye should also be included to exclude dead cells.
- Flow Cytometry: Acquire the stained cells on a flow cytometer.
- Data Analysis: Gate on the live, single-cell lymphocyte population. Identify Tregs as the CD4+CD25+FoxP3+CD127low population. Calculate the percentage of Tregs in each treatment condition and determine the dose-dependent depletion by T-448 relative to the controls.[15][16]

## Flow Cytometry Gating Strategy for Treg Identification

Objective: To accurately identify and quantify the regulatory T cell population from a mixed lymphocyte culture.

#### Methodology:

 Initial Gating: Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties to exclude debris and larger cells like monocytes.



- Singlet Gating: Exclude cell doublets or aggregates by gating on single cells using FSC-Area versus FSC-Height or FSC-Width.
- Viability Gating: Gate on the live cell population by excluding cells that have taken up a viability dye (e.g., 7-AAD or Propidium Iodide).
- T Helper Cell Gating: From the live singlet lymphocyte population, gate on CD4+ T helper cells.
- Treg Identification: Within the CD4+ population, identify Tregs by gating on cells with high expression of CD25 and the transcription factor FoxP3 (CD25+FoxP3+). Further refinement can be achieved by excluding cells with high expression of CD127.[17][18][19]

This guide provides a snapshot of the current understanding of **T-448**'s mode of action and its comparison with other anti-TIGIT therapies. As more data from ongoing clinical trials become available, a more definitive picture of its clinical efficacy and safety will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. arcusbio.com [arcusbio.com]
- 3. Vibostolimab : Drug Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. What is Domvanalimab used for? [synapse.patsnap.com]
- 5. What is Tiragolumab used for? [synapse.patsnap.com]
- 6. iTeos Therapeutics Announces New Preliminary Data [globenewswire.com]
- 7. hbmpartners.com [hbmpartners.com]
- 8. iteostherapeutics.com [iteostherapeutics.com]
- 9. arcusbio.com [arcusbio.com]



- 10. gene.com [gene.com]
- 11. roche.com [roche.com]
- 12. merck.com [merck.com]
- 13. beonemedaffairs.com [beonemedaffairs.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. youtube.com [youtube.com]
- 19. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [Independent Verification of T-448's Mode of Action: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12296387#independent-verification-of-t-448-s-mode-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com